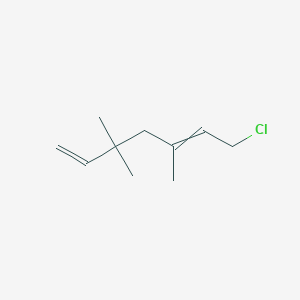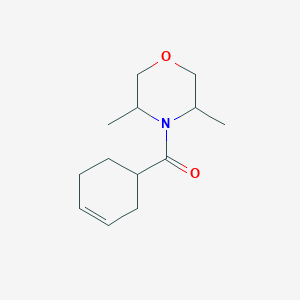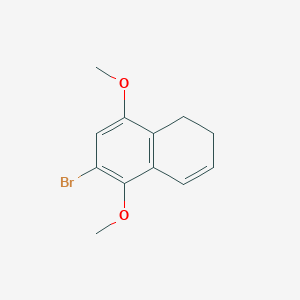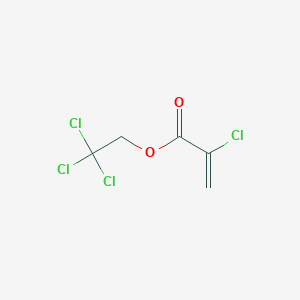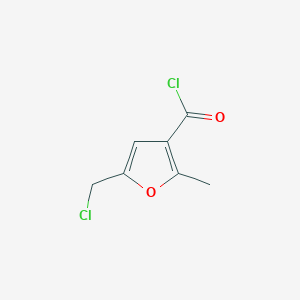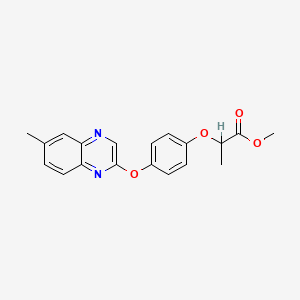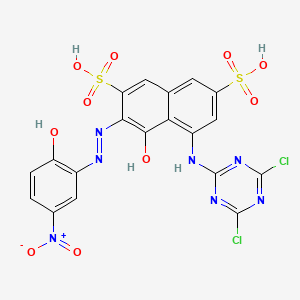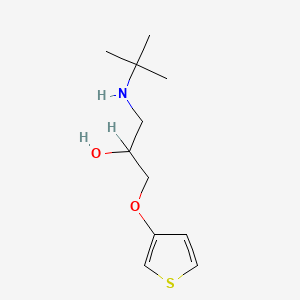
1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are characterized by their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is of interest in various fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol typically involves the reaction of a thienyl ether with a tert-butylamine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thienyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can reduce heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular functions. The pathways affected by this compound include the cyclic AMP (cAMP) signaling pathway, which plays a key role in mediating the effects of beta-adrenergic stimulation.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for managing hypertension and angina.
Metoprolol: Another selective beta-1 blocker with applications in treating heart conditions.
Uniqueness
1-(tert-Butylamino)-3-(3-thienyloxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-blockers. Its thienyloxy group may influence its binding affinity and selectivity for beta-adrenergic receptors, potentially leading to different therapeutic effects and side effect profiles.
Propiedades
Número CAS |
76142-63-7 |
|---|---|
Fórmula molecular |
C11H19NO2S |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-thiophen-3-yloxypropan-2-ol |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)12-6-9(13)7-14-10-4-5-15-8-10/h4-5,8-9,12-13H,6-7H2,1-3H3 |
Clave InChI |
SFHBYDONMWGREJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



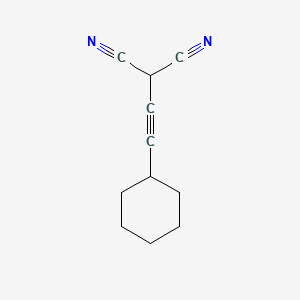
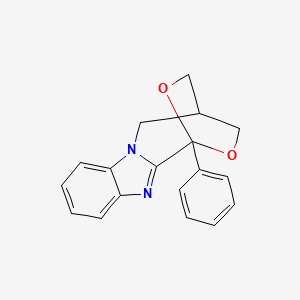
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
